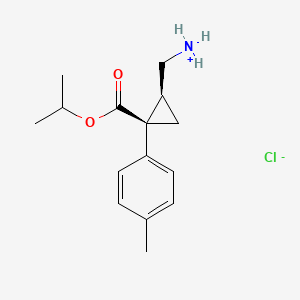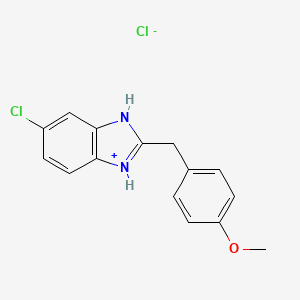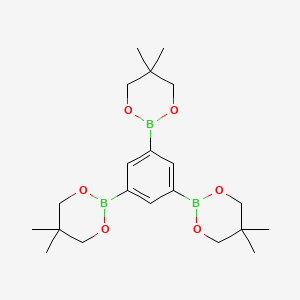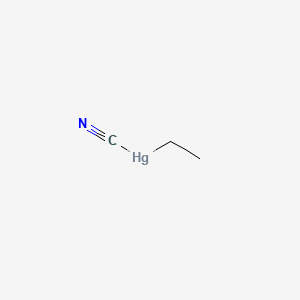
Ethylmercury cyanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyano(ethyl)mercury is an organomercury compound that contains a cyano group (–CN) and an ethyl group (–C2H5) bonded to a mercury atom Organomercury compounds are known for their significant biological and chemical activities, and cyano(ethyl)mercury is no exception
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyano(ethyl)mercury typically involves the reaction of ethylmercury chloride with a cyanide source. One common method is the reaction of ethylmercury chloride with sodium cyanide in an aqueous or alcoholic medium. The reaction proceeds as follows:
C2H5HgCl+NaCN→C2H5HgCN+NaCl
Industrial Production Methods
Industrial production of cyano(ethyl)mercury may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Safety measures are crucial due to the toxicity of mercury compounds and cyanide.
化学反应分析
Types of Reactions
Cyano(ethyl)mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing species.
Reduction: Reduction reactions can convert cyano(ethyl)mercury to other organomercury compounds.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like halides or thiols can react with cyano(ethyl)mercury.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric cyanide, while substitution with a halide may produce ethylmercury halide.
科学研究应用
Cyano(ethyl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: The compound is studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its toxicity poses challenges.
Industry: Cyano(ethyl)mercury is used in the production of certain materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of cyano(ethyl)mercury involves its interaction with cellular components. The cyano group can inhibit cellular respiration by binding to cytochrome oxidase, leading to cellular asphyxiation. The ethyl group may facilitate the compound’s entry into cells, enhancing its biological activity.
相似化合物的比较
Similar Compounds
Methylmercury: Contains a methyl group instead of an ethyl group.
Phenylmercury: Contains a phenyl group instead of an ethyl group.
Mercuric cyanide: Contains two cyano groups bonded to mercury.
Uniqueness
Cyano(ethyl)mercury is unique due to the presence of both a cyano group and an ethyl group, which confer distinct chemical and biological properties
属性
CAS 编号 |
2279-63-2 |
|---|---|
分子式 |
C3H5HgN |
分子量 |
255.67 g/mol |
IUPAC 名称 |
cyano(ethyl)mercury |
InChI |
InChI=1S/C2H5.CN.Hg/c2*1-2;/h1H2,2H3;; |
InChI 键 |
XFYBCYOOCKKJSM-UHFFFAOYSA-N |
规范 SMILES |
CC[Hg]C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






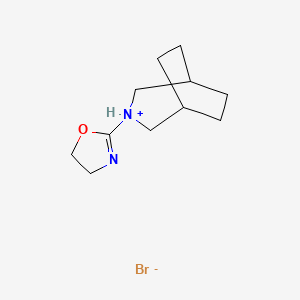
![(4E)-4-[(4-hydroxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B13742672.png)
![N-ethyl-N-[(5-methoxy-1H-indol-3-yl)methyl]ethanamine](/img/structure/B13742675.png)
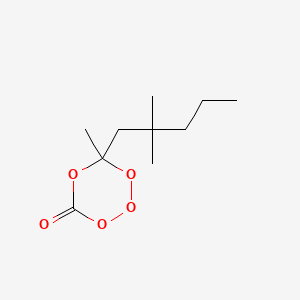
![1,2-Ethanediamine, N-[2-(dimethylamino)ethyl]-N',N'-dimethyl-N-phenyl-](/img/structure/B13742687.png)
![N-[4-(Bromomethyl)-2-nitrophenyl]acetamide](/img/structure/B13742688.png)
